molecular formula C19H21NO2 B2566886 1-(Cyclopropylmethyl)-2-[(4-phenoxyphenoxy)methyl]aziridine CAS No. 2418720-17-7

1-(Cyclopropylmethyl)-2-[(4-phenoxyphenoxy)methyl]aziridine

Cat. No.: B2566886
CAS No.: 2418720-17-7
M. Wt: 295.382
InChI Key: ZKPHTPJKMGWZTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclopropylmethyl)-2-[(4-phenoxyphenoxy)methyl]aziridine is a compound that features a cyclopropylmethyl group, a phenoxyphenoxy group, and an aziridine ring. The unique structural properties of this compound make it of interest in various fields of chemistry and biology.

Preparation Methods

The synthesis of 1-(Cyclopropylmethyl)-2-[(4-phenoxyphenoxy)methyl]aziridine typically involves multiple steps, including the formation of the aziridine ring and the introduction of the cyclopropylmethyl and phenoxyphenoxy groups. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Aziridine Formation: The aziridine ring can be formed through reactions involving aziridination of alkenes or intramolecular cyclization of amino alcohols.

    Phenoxyphenoxy Group Introduction: This can be achieved through nucleophilic substitution reactions, where a phenoxy group is introduced to a suitable leaving group on the precursor molecule.

Chemical Reactions Analysis

1-(Cyclopropylmethyl)-2-[(4-phenoxyphenoxy)methyl]aziridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aziridine ring, leading to the formation of substituted aziridine derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into smaller fragments.

Scientific Research Applications

1-(Cyclopropylmethyl)-2-[(4-phenoxyphenoxy)methyl]aziridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-2-[(4-phenoxyphenoxy)methyl]aziridine involves its interaction with molecular targets such as enzymes and receptors. The aziridine ring can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and context.

Comparison with Similar Compounds

1-(Cyclopropylmethyl)-2-[(4-phenoxyphenoxy)methyl]aziridine can be compared with other aziridine-containing compounds and cyclopropyl derivatives:

    Aziridine: The simplest aziridine, which lacks the cyclopropylmethyl and phenoxyphenoxy groups, is less complex and has different reactivity.

    Cyclopropylmethylamine: This compound contains the cyclopropylmethyl group but lacks the aziridine ring and phenoxyphenoxy groups, leading to different chemical properties and applications.

    Phenoxyphenoxy derivatives: Compounds containing the phenoxyphenoxy group but lacking the aziridine ring and cyclopropylmethyl group have distinct uses and reactivity.

The uniqueness of this compound lies in its combination of these functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

1-(cyclopropylmethyl)-2-[(4-phenoxyphenoxy)methyl]aziridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-2-4-18(5-3-1)22-19-10-8-17(9-11-19)21-14-16-13-20(16)12-15-6-7-15/h1-5,8-11,15-16H,6-7,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPHTPJKMGWZTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC2COC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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